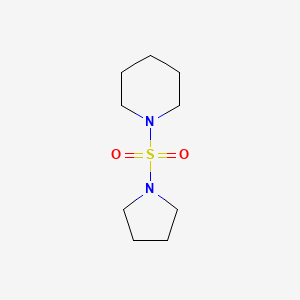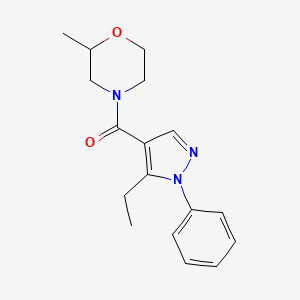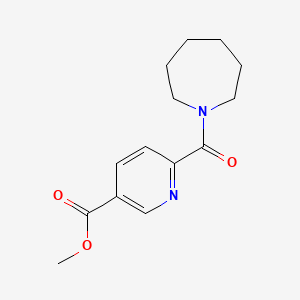
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its effects on various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride involves the inhibition of serotonin reuptake. This results in an increase in serotonin levels in the brain, which has been linked to the antidepressant and anxiolytic effects of this compound. Additionally, it has been shown to have effects on other neurotransmitters, such as norepinephrine and dopamine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, such as serotonin, norepinephrine, and dopamine. Additionally, it has been shown to have effects on various physiological processes, such as the regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride in lab experiments is its selectivity for serotonin reuptake inhibition. This allows for the study of the specific effects of serotonin on various physiological and biochemical processes. However, one limitation is the potential for off-target effects on other neurotransmitters, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride. One area of interest is the potential for its use in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand its effects on various physiological processes, such as the regulation of blood pressure and heart rate. Finally, the development of more selective and potent analogs of this compound may lead to new therapeutic options for a range of disorders.
Synthesis Methods
The synthesis of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of pyridine-3-carboxaldehyde with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a base. This reaction yields the intermediate product, which is then treated with hydrochloric acid to form the final product, N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, it has been studied for its effects on various physiological processes, such as the regulation of blood pressure and heart rate.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-4-13-6-7-15(9-14(13)5-1)17-11-12-3-2-8-16-10-12;/h2-3,6-10,17H,1,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFZEHXISSUZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)